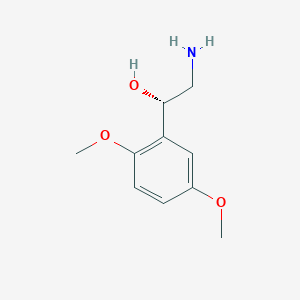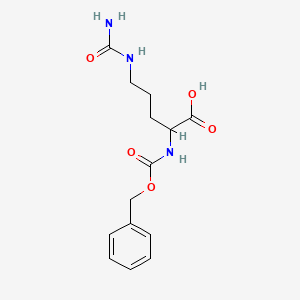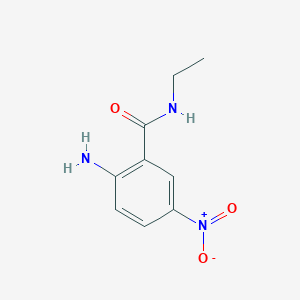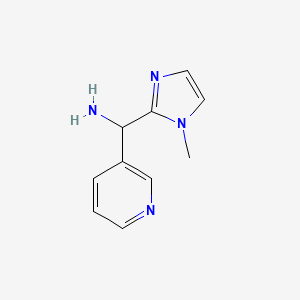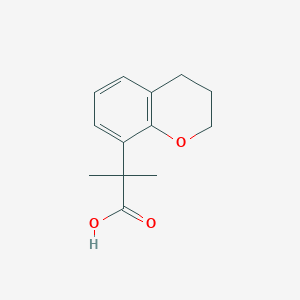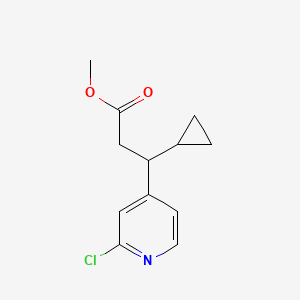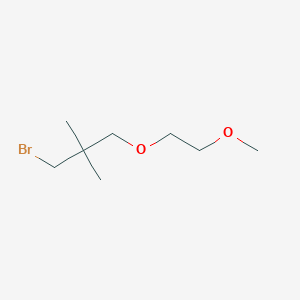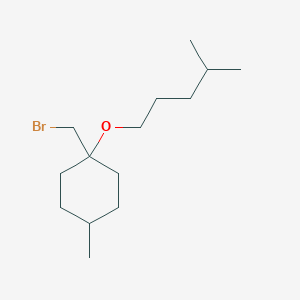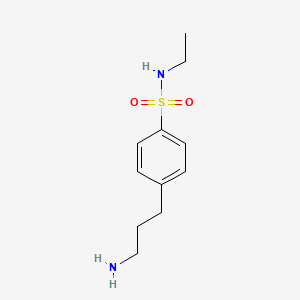
4-(3-aminopropyl)-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group, an ethyl group, and an aminopropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.
Amination: The benzene-1-sulfonyl chloride undergoes a nucleophilic substitution reaction with 3-aminopropylamine to form 4-(3-aminopropyl)benzene-1-sulfonamide.
Ethylation: The final step involves the ethylation of the amine group using ethyl iodide under basic conditions to yield 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aminopropyl chain can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with an aminopropyl chain, used in similar applications.
3-(4-methylpiperazin-1-yl)propan-1-amine: Shares structural similarities and is used in organic synthesis.
Uniqueness
4-(3-aminopropyl)-N-ethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
4-(3-aminopropyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-2-13-16(14,15)11-7-5-10(6-8-11)4-3-9-12/h5-8,13H,2-4,9,12H2,1H3 |
Clé InChI |
KTOCCNDOWKAWNV-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=C(C=C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
